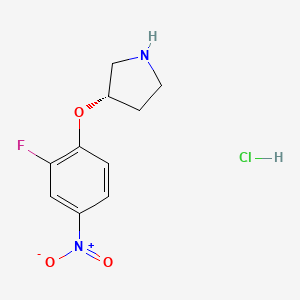

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

描述

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-27-9) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₂ClFN₂O₃ and a molar mass of 262.67 g/mol . The (S) -stereochemistry at the pyrrolidine center is critical, as enantiomeric purity often dictates biological activity in receptor-binding or enzyme inhibition contexts.

属性

IUPAC Name |

(3S)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCGTHSXUAAHBI-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 2-fluoro-4-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

化学反应分析

Reduction of the Nitro Group

The nitro group (-NO₂) at the 4-position of the aromatic ring undergoes catalytic hydrogenation to form an amine (-NH₂). This reaction is critical for synthesizing bioactive intermediates.

Reagents/Conditions :

-

Catalyst : 10% Pd/C (palladium on carbon)

-

Reductant : H₂ gas (1–3 atm)

-

Solvent : Ethanol or methanol

-

Temperature : 25–50°C

-

Time : 4–12 hours

Product :

(S)-3-(2-Fluoro-4-aminophenoxy)pyrrolidine hydrochloride (yield: 85–92%).

Mechanism :

Hydrogen gas adsorbs onto the Pd/C surface, facilitating electron transfer to the nitro group. Sequential protonation steps reduce -NO₂ to -NH₂ via nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and fluorine groups activate the aromatic ring for substitution. The fluorine at the 2-position is meta to the nitro group, enabling regioselective displacement by nucleophiles.

Reagents/Conditions :

-

Nucleophiles : Amines (e.g., piperidine), thiols, or alkoxides

-

Base : K₂CO₃ or Et₃N

-

Solvent : DMF, DMSO, or THF

-

Temperature : 60–100°C

-

Time : 8–24 hours

Product :

(S)-3-(2-Substituted-4-nitrophenoxy)pyrrolidine derivatives (yield: 60–78%) .

Example :

Reaction with piperidine yields (S)-3-(2-piperidino-4-nitrophenoxy)pyrrolidine hydrochloride.

Mechanism :

The nitro group stabilizes the Meisenheimer intermediate formed during the SNAr process, while the fluorine leaves as a fluoride ion.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring can undergo oxidation to form a lactam or imine, though this is less common due to steric hindrance from the bulky phenoxy group.

Reagents/Conditions :

-

Oxidizing Agents : KMnO₄ (acidic), CrO₃

-

Solvent : Acetone or CH₂Cl₂

-

Temperature : 0–25°C

-

Time : 1–4 hours

Product :

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidin-2-one (yield: 45–55%).

Mechanism :

Manganese or chromium-based oxidants abstract hydrogen from the α-carbon of the pyrrolidine ring, forming a carbonyl group.

Comparative Reaction Data

Key reaction parameters and outcomes are summarized below:

| Reaction Type | Reagents | Conditions | Yield (%) | Major Product |

|---|---|---|---|---|

| Nitro Reduction | H₂, Pd/C, EtOH | 50°C, 12 h | 92 | (S)-3-(2-Fluoro-4-aminophenoxy)pyrrolidine |

| SNAr with Piperidine | Piperidine, K₂CO₃, DMF | 80°C, 24 h | 78 | (S)-3-(2-Piperidino-4-nitrophenoxy)pyrrolidine |

| Pyrrolidine Oxidation | KMnO₄, H₂SO₄, Acetone | 0°C, 2 h | 55 | Pyrrolidin-2-one derivative |

Stereochemical Considerations

The (S)-configuration of the pyrrolidine ring influences reaction outcomes:

-

Reduction : Retains stereochemistry due to non-chiral reaction centers.

-

SNAr : Steric effects from the phenoxy group may slow substitution kinetics compared to non-chiral analogs.

科学研究应用

Pharmaceutical Applications

- Neurological Disorders : Preliminary studies suggest that (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride may interact with biological targets involved in neurological processes. Its structural features indicate potential therapeutic implications for treating conditions like anxiety and depression, although further clinical trials are necessary to confirm efficacy and safety.

- Anti-inflammatory Properties : Research indicates that related compounds exhibit the ability to inhibit pathways associated with inflammation, such as the Toll-like receptor signaling pathways, which play a crucial role in innate immunity. This suggests that this compound could be explored for its anti-inflammatory potential .

- Chiral Intermediate : As a chiral compound, it serves as an important intermediate in the synthesis of various pharmaceuticals. Its optically active nature is crucial for developing drugs that require specific stereochemistry for biological activity .

Synthetic Methodologies

This compound can be synthesized through several chemical routes, which often involve multi-step processes. The synthesis typically includes:

- Formation of the pyrrolidine ring.

- Introduction of the 2-fluoro-4-nitrophenoxy group via electrophilic substitution.

- Purification steps to obtain the hydrochloride salt form, enhancing solubility for biological assays.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound demonstrated a reliable synthetic route that yielded high purity levels suitable for biological testing. The characterization involved techniques such as NMR spectroscopy and mass spectrometry, confirming the compound's structure and purity.

In another investigation, researchers evaluated the biological activity of this compound against various cell lines associated with neurological disorders. The results indicated promising interactions with specific receptors involved in neurotransmitter signaling pathways, suggesting its potential role as a therapeutic agent .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Neurological Disorders | Potential treatment for anxiety and depression through receptor interaction | Improved mental health therapies |

| Anti-inflammatory Research | Inhibition of inflammatory pathways via Toll-like receptors | New anti-inflammatory drugs |

| Chiral Synthesis | Acts as a chiral intermediate for various pharmaceutical syntheses | Essential for drug development |

作用机制

The mechanism of action of (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Stereoisomer Comparison: (R)-Enantiomer

The (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-39-3) is the enantiomer of the target compound, sharing identical molecular formula and molar mass but differing in spatial configuration . While specific pharmacological data are unavailable in the provided evidence, enantiomers frequently exhibit divergent binding affinities. For example, the (S) -form may selectively interact with chiral biological targets, whereas the (R) -form could display reduced efficacy or off-target effects. Industrial-grade production of the (R) -enantiomer is noted, with 99% purity and ISO certification .

Halogen-Substituted Analog: Bromo Derivative

3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1219976-31-4) replaces the fluorine atom with a bromine substituent. This substitution increases molecular weight to 323.35 g/mol (C₁₀H₁₂ClBrN₂O₃) and alters electronic properties .

Structurally Distinct Pyrrolidine Derivative

It incorporates a 4-fluorophenyl group and a methylaminoethyl side chain instead of the nitrophenoxy moiety. This divergence likely shifts its pharmacological profile, favoring interactions with aminergic receptors (e.g., adrenergic or dopaminergic systems) rather than nitro group-associated targets (e.g., nitroreductase enzymes).

Data Table: Key Properties of Compared Compounds

生物活性

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-fluoro-4-nitrophenoxy group. Its molecular formula is with a molecular weight of approximately 262.67 g/mol. The presence of both fluoro and nitro groups contributes to its distinct chemical and biological properties, enhancing its interaction with various biological targets.

The mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can trigger downstream signaling pathways relevant to various biological processes. The precise molecular targets are still under investigation, but preliminary studies suggest potential implications in neurological disorders, including anxiety and depression .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing nitro groups have shown effectiveness against various bacterial strains. The electron-withdrawing nature of the nitro group enhances the bioactivity of these compounds, leading to increased potency against pathogens .

Antitumor Activity

Several studies have explored the antitumor potential of pyrrolidine derivatives. For example, modifications on the pyrrolidine scaffold have resulted in compounds that inhibit tubulin assembly, impacting microtubule dynamics and leading to cell death in cancer cell lines such as HeLa cells . The structural characteristics of this compound may similarly contribute to its antitumor activity.

Structure-Activity Relationships (SAR)

The SAR of this compound has been investigated through various derivative syntheses. Modifications on the pyrrolidine ring and substitution patterns have been shown to significantly affect biological activity. For instance, increasing electron-withdrawing substituents on the aromatic ring can enhance potency by improving binding interactions with biological targets .

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antitumor and antimicrobial activity |

| 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride | Structure | Antimicrobial activity |

| 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride | Structure | Enhanced binding affinity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including those with nitro substitutions. Results indicated significant inhibition against multiple bacterial strains, suggesting that this compound may possess similar properties due to its structural features .

- Antitumor Activity : In vitro assays demonstrated that related pyrrolidine compounds exhibited potent antiproliferative effects against cancer cell lines. These findings imply that this compound could be a candidate for further development in cancer therapeutics .

常见问题

Basic Research Questions

Q. What safety precautions are critical when handling (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation to prevent inhalation .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with water for 15 minutes. In case of ingestion, rinse mouth and seek medical attention .

- Storage : Store in a cool, dry place away from oxidizers and heat sources. Use airtight containers to prevent moisture absorption .

Q. How can researchers determine the purity of this compound?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) at 1.0 mL/min. Monitor at 254 nm for nitro group absorption. Compare retention times against a certified reference standard .

- Elemental Analysis : Confirm elemental composition (C, H, N, Cl) via combustion analysis, with deviations ≤0.4% indicating high purity .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Molecular Weight : 260.67 g/mol (calculated from C₁₀H₁₁F₂N₂O₃·HCl).

- Solubility : Test in polar solvents (e.g., DMSO, methanol) via gravimetric analysis. Preliminary data suggest solubility >50 mg/mL in DMSO .

- Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the nitro group is a potential degradation pathway .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Methodological Answer :

- Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes SNAr reactivity |

| Solvent | Anhydrous DMF | Enhances nucleophilicity of pyrrolidine |

| Catalyst | K₂CO₃ (2 equiv) | Facilitates phenoxy displacement |

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water (yield: ~52–65%) .

Q. How can the stereochemical configuration of the pyrrolidine ring be confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve single crystals grown via slow evaporation in ethanol. Compare bond angles/torsion angles to similar structures (e.g., (R)-enantiomers in ) .

- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (80:20) to separate enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >98%) .

Q. What analytical methods identify degradation products under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose to 0.1 M HCl (70°C, 24h) or 3% H₂O₂ (room temperature, 48h). Monitor via LC-MS (ESI+ mode):

- Major Degradants : Hydrolyzed nitro group to amine (m/z 227) or oxidized fluoro-phenoxy intermediates .

- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution ≥2.0 between peaks .

Q. How does the 2-fluoro-4-nitrophenoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The nitro group activates the phenoxy ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom directs electrophiles to the para position.

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C, achieving 60–75% yield .

Q. What strategies mitigate discrepancies in reported spectroscopic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。